Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound with a molecular formula of C31H21NO5. This compound is part of the pyrroloquinoline family, known for their diverse biological activities and functional properties .
Preparation Methods
The synthesis of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in larvicidal activity against Anopheles arabiensis.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain pathways.
Industry: It is used in the development of organic semiconductors and materials with photoelectric properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity, which is crucial in cell signaling pathways related to cancer . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
- Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
- Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Biological Activity
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
1. Structural Overview
The compound features a unique molecular structure characterized by:
- Molecular Formula : C₁₈H₁₅N₁O₄
- Molecular Weight : Approximately 493.55 g/mol
- Functional Groups : Two methoxycarbonyl groups and a naphthoyl substituent.
This structure contributes to its chemical reactivity and interaction with biological targets, enhancing its potential therapeutic effects.
2.1 Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. Inhibition of MMPs can lead to reduced tissue remodeling and inflammation, suggesting potential applications in treating inflammatory diseases.
2.2 Antimicrobial Activity
Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties against various pathogens. Specifically, derivatives of pyrroloquinoline have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens such as Candida albicans and Aspergillus niger . This broad-spectrum activity highlights the compound's potential as an antimicrobial agent.
2.3 Antitumor Effects
The compound has also been evaluated for its antitumor activity. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the naphthoyl group is believed to enhance these effects by influencing the electronic properties of the molecule, thereby improving its interaction with cellular targets .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Binding Affinity : Initial studies suggest that the compound may interact with specific proteins involved in inflammatory pathways and microbial resistance mechanisms.
- Inhibition of Enzymatic Activity : The inhibition of MMPs indicates a potential mechanism where the compound disrupts enzymatic functions critical for inflammation and tissue remodeling.
- Cellular Uptake : The lipophilicity imparted by the methoxycarbonyl groups may facilitate cellular uptake, allowing for enhanced bioavailability and efficacy at target sites.
4.1 Synthesis and Evaluation
Research efforts have focused on synthesizing derivatives of this compound to evaluate their biological activity. A study reported that various analogues were synthesized through multicomponent reactions, leading to compounds with enhanced biological profiles compared to the parent structure .
4.2 Comparative Studies
A comparative analysis with other pyrroloquinoline derivatives revealed that those containing the naphthoyl moiety exhibited superior anti-inflammatory and antimicrobial activities. This suggests that structural modifications can significantly influence the biological efficacy of these compounds.
5. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its potential applications in treating inflammatory diseases, infections, and cancer underscore the importance of continued exploration into its mechanisms of action and therapeutic viability.
Table: Summary of Biological Activities
Properties
CAS No. |
618069-76-4 |
---|---|
Molecular Formula |
C31H21NO5 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
dimethyl 3-(naphthalene-2-carbonyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H21NO5/c1-36-30(34)26-25-16-14-23-22-10-6-5-8-19(22)13-15-24(23)32(25)28(27(26)31(35)37-2)29(33)21-12-11-18-7-3-4-9-20(18)17-21/h3-17H,1-2H3 |
InChI Key |
MZQXRKJCKXFGEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC5=CC=CC=C5C=C4)C=CC6=CC=CC=C63 |
Origin of Product |
United States |
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